![molecular formula C19H18N6O4 B3443621 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3443621.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
The compound “2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide” is a complex organic molecule with the molecular formula C21H22N6O4 . It contains several functional groups, including an oxadiazole ring, a benzimidazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by 1H and 13C NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction is also used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation and nitration processes . For instance, 3-Amino-4-(carboxymethyl)furazan can be oxidized and then treated with dilute mixed acid (HNO3 and H2SO4) to obtain a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.60–1.88 g cm −3, thermal stability of 161.83–315.75 °C , and a molecular weight of 422.4 g/mol .Mechanism of Action
Future Directions
Future research could focus on further characterizing the physical and chemical properties of this compound, as well as exploring its potential applications. For instance, similar compounds have shown significant activity against Salmonella typhi , suggesting potential applications in the treatment of bacterial infections. Additionally, the compound’s structure suggests potential applications in the development of high-energy materials .
properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-27-14-8-7-11(9-15(14)28-2)21-16(26)10-25-13-6-4-3-5-12(13)22-19(25)17-18(20)24-29-23-17/h3-9H,10H2,1-2H3,(H2,20,24)(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAATNFGGLOUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7077694 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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